molecular formula C14H11BrSe B12564462 [(1-Bromo-2-phenylethenyl)selanyl]benzene CAS No. 165278-87-5

[(1-Bromo-2-phenylethenyl)selanyl]benzene

Cat. No.: B12564462
CAS No.: 165278-87-5
M. Wt: 338.11 g/mol
InChI Key: FMVOFJMFEOGYKY-UHFFFAOYSA-N
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Description

[(1-Bromo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a bromine atom and a phenylethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Bromo-2-phenylethenyl)selanyl]benzene typically involves the reaction of 1-bromo-2-phenylethene with a selenium-containing reagent. One common method is the use of sodium selenide (Na2Se) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromo-2-phenylethenyl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Bromo-2-phenylethenyl)selanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organoselenium compounds.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.

    Medicine: Research into its potential as an anticancer agent due to selenium’s known anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which [(1-Bromo-2-phenylethenyl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenenyl sulfides, which can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.

    1-Bromo-2-phenylethene: Lacks the selenium atom but has a similar phenylethenyl structure.

    Selenobenzene: Contains selenium but lacks the bromine and phenylethenyl groups.

Uniqueness

[(1-Bromo-2-phenylethenyl)selanyl]benzene is unique due to the combination of bromine, selenium, and phenylethenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

165278-87-5

Molecular Formula

C14H11BrSe

Molecular Weight

338.11 g/mol

IUPAC Name

(1-bromo-2-phenylethenyl)selanylbenzene

InChI

InChI=1S/C14H11BrSe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H

InChI Key

FMVOFJMFEOGYKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)Br

Origin of Product

United States

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